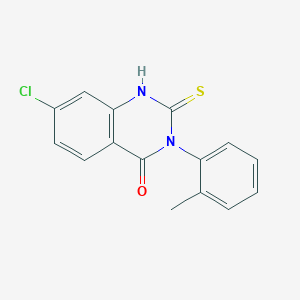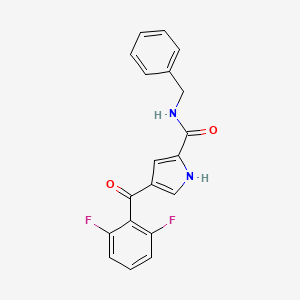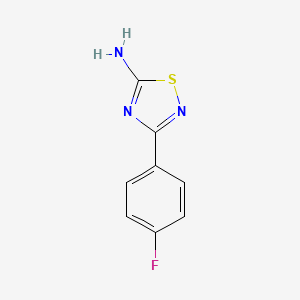
4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-carboxamid-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Wissenschaftliche Forschungsanwendungen
4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the development of agrochemicals and other industrial products
Wirkmechanismus
Target of Action
The primary target of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, also known as 4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride, is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The compound interacts with SDH by forming hydrogen bonds and π–π stacking interactions . This interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This disruption in energy production can lead to the death of the pathogen, thereby exhibiting its fungicidal activity .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the pathogen .
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, ethyl acetate, and methanol suggests that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the inhibition of pathogen growth. In particular, it has been shown to exhibit more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . This suggests that the compound could be a potent fungicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the amino, ethyl, and methyl groups at specific positions on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride: Similar in structure but with a propyl group instead of an ethyl group.
3-amino-1-methyl-1H-pyrazole: Lacks the carboxamide group but shares the pyrazole core structure.
5-amino-1H-pyrazole-4-carboxamide: Similar but with different substitution patterns on the pyrazole ring
Uniqueness
4-amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-amino-5-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-3-4-5(8)6(7(9)12)11(2)10-4;/h3,8H2,1-2H3,(H2,9,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQOIQZYGVAOET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1N)C(=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)
![N-[(4-fluorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B2380521.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)




